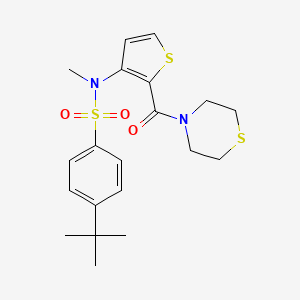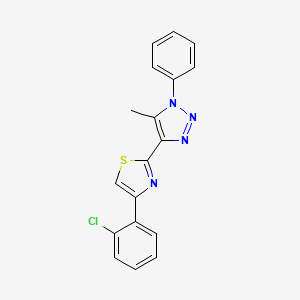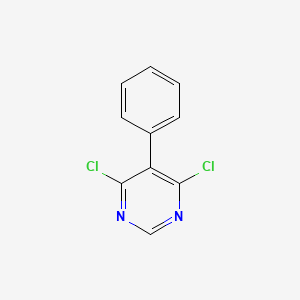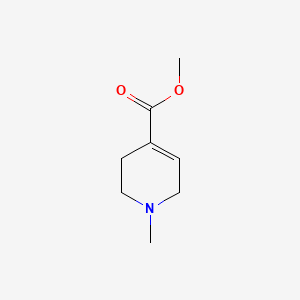
2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound often investigated in various fields of scientific research for its unique chemical properties. The combination of bromine, pyrazole, and methoxybenzamide groups endows this molecule with intriguing reactivity and potential utility in organic synthesis and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide generally involves multi-step organic reactions. A typical route might involve:
Preparation of the Pyrazole Intermediate
The initial step may involve the cyclization of cyclopropyl hydrazine with a suitable trifluoromethyl ketone to form the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Bromination
The bromination of a specific benzamide derivative to introduce the bromine atom at the correct position on the aromatic ring. Common brominating agents such as N-bromosuccinimide (NBS) might be used under controlled conditions.
Coupling Reaction
Finally, the coupling of the pyrazole intermediate with the brominated benzamide derivative using suitable reagents like carbodiimides or coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
On an industrial scale, the production of such complex molecules would likely involve optimization for yield, purity, and cost-effectiveness. This might include the development of robust and scalable reaction conditions, continuous flow processes, and the use of automated systems for reaction monitoring and control.
化学反応の分析
Types of Reactions
Oxidation
The compound might undergo oxidation reactions depending on the functional groups present and the nature of the oxidizing agents used.
Reduction
Selective reduction reactions could be applied, particularly focusing on the modification of the pyrazole or aromatic ring.
Substitution
The bromine atom in the molecule offers a site for nucleophilic substitution reactions, which could be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: : Nucleophiles like amines or thiols under suitable base conditions.
Major Products
Oxidation: : Potential formation of oxidized derivatives with altered functional groups.
Reduction: : Reduced forms of the compound with modified electronic properties.
Substitution: : New compounds with diverse functional groups replacing the bromine atom.
科学的研究の応用
2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide finds applications across various scientific disciplines due to its multifaceted properties:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules and enzyme systems.
Medicine: : Investigated for possible therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : May serve as a precursor for the development of new materials or pharmaceutical agents.
作用機序
The biological activity of 2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide can be attributed to its interaction with specific molecular targets, including enzymes or receptors. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the compound, aiding its binding to target sites and modulating physiological pathways.
類似化合物との比較
Several compounds share structural similarities with 2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide. These may include:
Benzamides: : Often explored for their biological activities and used in medicinal chemistry.
Pyrazole derivatives: : Known for their diverse pharmacological properties.
Trifluoromethyl-substituted compounds: : Widely studied for their role in increasing the efficacy and stability of pharmaceutical agents.
特性
IUPAC Name |
2-bromo-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF3N3O2/c1-26-11-4-5-13(18)12(8-11)16(25)22-6-7-24-14(10-2-3-10)9-15(23-24)17(19,20)21/h4-5,8-10H,2-3,6-7H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYJCBREFMYYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2428881.png)




![4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine](/img/structure/B2428893.png)






